molecular formula C16H14N2O5 B6407835 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% CAS No. 1262008-62-7

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%

Cat. No. B6407835
CAS RN: 1262008-62-7
M. Wt: 314.29 g/mol
InChI Key: FRTVAKLOGOJZNX-UHFFFAOYSA-N
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Description

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid (DMAPNB) is a widely used organic compound in the field of synthetic chemistry. It is used as a reagent for the synthesis of various organic compounds, and as a catalyst for several reactions. DMAPNB is also widely studied for its potential applications in the field of scientific research. In

Scientific Research Applications

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% is widely used in the field of scientific research for its ability to catalyze several reactions. It is used as a catalyst for the synthesis of various organic compounds, including pharmaceuticals, dyes, and other chemicals. It is also used as a reagent in the synthesis of several natural products. 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% is also used in the synthesis of several peptides, proteins, and carbohydrates.

Mechanism of Action

The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% is not fully understood. It is believed that 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% acts as a nucleophile, which reacts with electrophiles to form new bonds. It is also believed that 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% can act as a Lewis acid, which can react with Lewis bases to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% are not fully understood. It is believed that 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% can interact with certain enzymes, proteins, and other molecules in the body, which can lead to changes in biochemical and physiological processes. However, further research is needed to understand the exact effects of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% in lab experiments is its high efficiency and yield. The reaction is highly efficient and the yield of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% is high. The main limitation of using 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% in lab experiments is its potential toxicity. 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% is toxic and should be handled with caution.

Future Directions

The potential applications of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% in the field of scientific research are vast and still largely unexplored. Further research is needed to understand the biochemical and physiological effects of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%, as well as its potential applications in the synthesis of various organic compounds. Additionally, more research is needed to understand the mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% and its potential toxicity. Additionally, research is needed to develop more efficient and cost-effective methods for the synthesis of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%. Finally, research is needed to explore the potential applications of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% in the field of medicine and drug discovery.

Synthesis Methods

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% is synthesized through a reaction between 3-nitrobenzoic acid and 3-dimethylaminocarbonylphenylmagnesium bromide. The reaction is carried out in an aqueous medium at room temperature. The reaction produces 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% as the main product and other byproducts. The reaction is highly efficient and the yield of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% is high.

properties

IUPAC Name

3-[3-(dimethylcarbamoyl)phenyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(8-12)18(22)23/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTVAKLOGOJZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691326
Record name 3'-(Dimethylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid

CAS RN

1262008-62-7
Record name 3'-(Dimethylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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